molecular formula C19H28N2O B10885021 [1-(3-Methylbenzyl)piperidin-3-yl](piperidin-1-yl)methanone

[1-(3-Methylbenzyl)piperidin-3-yl](piperidin-1-yl)methanone

Cat. No.: B10885021
M. Wt: 300.4 g/mol
InChI Key: FSRBVJHOSUMFQA-UHFFFAOYSA-N
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Description

1-(3-Methylbenzyl)piperidin-3-ylmethanone: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 3-methylbenzyl group and a piperidin-1-ylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylbenzyl)piperidin-3-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 3-Methylbenzyl Group: The 3-methylbenzyl group can be introduced via a nucleophilic substitution reaction using 3-methylbenzyl chloride and a suitable base.

    Attachment of the Piperidin-1-ylmethanone Moiety: This step involves the reaction of the intermediate compound with piperidin-1-ylmethanone under controlled conditions.

Industrial Production Methods

Industrial production of 1-(3-Methylbenzyl)piperidin-3-ylmethanone may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylbenzyl)piperidin-3-ylmethanone: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(3-Methylbenzyl)piperidin-3-ylmethanone: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methylbenzyl)piperidin-3-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(3-Methylbenzyl)piperidin-3-ylmethanone: can be compared with other piperidine derivatives, such as:

  • 1-(4-Fluorobenzyl)piperidin-4-ylmethanol
  • 1-(3,4-Dichlorobenzyl)piperidin-4-ylmethanol
  • 1-(4-Bromobenzyl)piperidin-4-ylmethanol

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. The unique combination of the 3-methylbenzyl group and the piperidin-1-ylmethanone moiety in 1-(3-Methylbenzyl)piperidin-3-ylmethanone

Properties

Molecular Formula

C19H28N2O

Molecular Weight

300.4 g/mol

IUPAC Name

[1-[(3-methylphenyl)methyl]piperidin-3-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C19H28N2O/c1-16-7-5-8-17(13-16)14-20-10-6-9-18(15-20)19(22)21-11-3-2-4-12-21/h5,7-8,13,18H,2-4,6,9-12,14-15H2,1H3

InChI Key

FSRBVJHOSUMFQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2CCCC(C2)C(=O)N3CCCCC3

Origin of Product

United States

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